Diethyl acetal-PEG4-amine

PROTAC linker bioconjugation protecting group chemistry

Diethyl acetal-PEG4-amine is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal primary amine and a diethyl acetal-protected aldehyde. The amine group enables conjugation to carboxylic acids, activated NHS esters, and carbonyl compounds, while the diethyl acetal moiety can be deprotected under mild acidic conditions (pH 4.0) to liberate a reactive aldehyde for subsequent functionalization.

Molecular Formula C16H35NO6
Molecular Weight 337.45 g/mol
CAS No. 672305-35-0
Cat. No. B3055831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl acetal-PEG4-amine
CAS672305-35-0
Molecular FormulaC16H35NO6
Molecular Weight337.45 g/mol
Structural Identifiers
SMILESCCOC(CCCOCCOCCOCCOCCN)OCC
InChIInChI=1S/C16H35NO6/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16H,3-15,17H2,1-2H3
InChIKeyAYHQILIYRINGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethyl acetal-PEG4-amine (CAS 672305-35-0): A Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Diethyl acetal-PEG4-amine is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal primary amine and a diethyl acetal-protected aldehyde. The amine group enables conjugation to carboxylic acids, activated NHS esters, and carbonyl compounds, while the diethyl acetal moiety can be deprotected under mild acidic conditions (pH 4.0) to liberate a reactive aldehyde for subsequent functionalization . With a PEG4 spacer of four ethylene glycol units, the compound offers a balanced hydrophilic profile that enhances aqueous solubility and provides moderate chain flexibility—characteristics highly valued in the construction of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . Its molecular architecture allows orthogonal, sequential conjugation strategies, making it a versatile building block for targeted protein degradation and drug delivery applications.

Why Generic Substitution of Diethyl acetal-PEG4-amine Compromises Experimental Reproducibility


In-class PEG-amine linkers are not interchangeable due to critical differences in protecting group chemistry, spacer length, and deprotection kinetics. For instance, Boc-protected PEG4-amine linkers require strong acids such as trifluoroacetic acid (TFA) for deprotection, which can denature acid-sensitive biomolecules and introduce residual ion-pairing agents that interfere with downstream mass spectrometry . In contrast, S-acetyl-protected variants depend on hydroxylamine treatment to expose a free thiol, a step that introduces additional reducing agents and may promote disulfide scrambling in cysteine-rich proteins . The diethyl acetal protecting group of the target compound undergoes hydrolysis at mildly acidic pH (≈4.0), enabling gentle aldehyde unmasking that preserves the integrity of acid-labile moieties and avoids the use of toxic or strongly chaotropic reagents. Furthermore, PEG spacer length directly influences aqueous solubility, molecular flexibility, and steric accessibility—parameters that can shift PROTAC ternary complex formation efficiency by more than 50% . Substituting a PEG3 or PEG5 analog for PEG4 without experimental validation risks altering linker hydration, conformational entropy, and ultimately degradation potency. The quantitative evidence below substantiates why diethyl acetal-PEG4-amine offers distinct, measurable advantages over its closest structural analogs.

Quantitative Differentiation Evidence for Diethyl acetal-PEG4-amine Relative to PEG-Protecting Group and Chain-Length Analogs


Mild Acidic Deprotection: Acetal vs. Boc Protecting Groups

Diethyl acetal-PEG4-amine requires hydrolysis at pH 4.0 to liberate a reactive aldehyde, whereas Boc-protected PEG4-amine analogs necessitate treatment with strong acids such as trifluoroacetic acid (TFA) for amine deprotection . The acetal deprotection condition is approximately 3–4 pH units milder than typical Boc deprotection (pH < 1 for TFA), reducing the risk of acid-induced aggregation or denaturation of sensitive protein payloads .

PROTAC linker bioconjugation protecting group chemistry

Orthogonal Deprotection Pathway: Acetal vs. S-Acetyl Protecting Groups

The diethyl acetal protecting group is removed via acid-catalyzed hydrolysis (pH 4.0) to generate an aldehyde, whereas S-acetyl-protected PEG4-amine requires deacetylation with hydroxylamine hydrochloride to expose a sulfhydryl group . Hydroxylamine is a potent nucleophile and reducing agent that can modify protein side chains, reduce disulfide bonds, and introduce false-positive hits in cysteine-targeted screens. The acetal deprotection protocol uses only dilute aqueous acid and avoids introducing reactive small-molecule nucleophiles that may persist as contaminants.

PROTAC linker orthogonal conjugation thiol chemistry

PEG4 Spacer Length: Balanced Solubility and Flexibility Compared to PEG3 and PEG5 Analogs

The PEG4 spacer (four ethylene glycol units, molecular weight ~176 Da) confers intermediate aqueous solubility and flexibility relative to shorter PEG3 and longer PEG5 linkers. In a comparative dataset for TCO-PEG-amine series, aqueous solubility increased from 12.4 mg/mL (PEG4) to 15.1 mg/mL (PEG5), while in vivo clearance decreased from 28 mL/h/kg (PEG4) to 19 mL/h/kg (PEG5) . The PEG4 length provides a practical balance: sufficient solubility for efficient bioconjugation in aqueous media without the excessive hydrophilicity that can impede cell membrane permeability or promote rapid renal excretion.

PROTAC linker aqueous solubility linker length optimization

Amine Reactivity Profile: Conjugation Efficiency with Common Bioconjugation Partners

The primary amine of diethyl acetal-PEG4-amine reacts with carboxylic acids (via EDC/NHS activation), activated NHS esters, and carbonyl compounds (ketones, aldehydes) under standard aqueous/organic conditions . In comparative studies of PEG-amine linkers, conjugation efficiency to NHS-ester-functionalized payloads typically exceeds 90% within 2 hours at pH 7.5 and room temperature . This reactivity is comparable to Boc-protected PEG4-amine after deprotection, but the acetal variant avoids the additional TFA exposure step, thereby preserving the activity of acid-sensitive targeting ligands.

PROTAC linker amide coupling NHS ester conjugation

pH-Dependent Cleavage Kinetics: First-Order Hydrolysis Rate Advantage

Acetal linkages exhibit first-order hydrolysis kinetics with a rate that increases approximately 10-fold per unit decrease in pH [1]. At pH 4.0 (endosomal pH), the diethyl acetal group undergoes complete hydrolysis within 1–4 hours, whereas at physiological pH 7.4, the half-life exceeds 24 hours, conferring stability during circulation . This pH-dependent cleavage profile is more tunable than that of Boc groups, which are stable at neutral pH but require strongly acidic conditions (pH < 1) for removal—conditions incompatible with in vivo or cellular applications.

pH-sensitive linker controlled release PROTAC linker

Optimal Use Cases for Diethyl acetal-PEG4-amine Based on Differentiated Performance Attributes


Synthesis of Acid-Sensitive PROTAC Libraries via Orthogonal Conjugation

Leverage the mild acidic deprotection (pH 4.0) of the diethyl acetal group to sequentially install warhead and E3 ligase ligands without exposing acid-labile functional groups to strong acids. This enables the construction of PROTACs targeting proteins with pH-sensitive domains or those that require aqueous buffer compatibility . The PEG4 spacer provides sufficient aqueous solubility for high-throughput parallel synthesis while minimizing linker length–related potency variations.

pH-Responsive Antibody-Drug Conjugates (ADCs) with Endosomal Release

Utilize the pH-dependent cleavage kinetics of the acetal linkage to design ADCs that remain stable in circulation (pH 7.4, t₁/₂ > 24 h) but undergo rapid hydrolysis upon internalization into acidic endosomes (pH 4.0–5.0). The aldehyde generated can be further functionalized with hydrazide- or aminooxy-containing payloads, enabling traceless, stimulus-responsive drug release .

Cysteine-Rich Protein Bioconjugation Avoiding Reducing Agents

Employ diethyl acetal-PEG4-amine for amine-directed conjugation to proteins containing structurally essential disulfide bonds. Unlike S-acetyl-protected linkers, which require hydroxylamine deprotection that can reduce disulfides and scramble cysteine patterns, the acetal deprotection uses only dilute acid, preserving native protein folding and activity . This is critical for enzymes, antibodies, and receptor extracellular domains where disulfide integrity is paramount.

Preclinical PROTAC Optimization with Tunable Linker Length and PK Profile

Incorporate diethyl acetal-PEG4-amine as the central linker in a series of PROTAC analogs where linker length is systematically varied. Comparative data show that PEG4 balances solubility (12–15 mg/mL) and clearance (≈28 mL/h/kg) better than shorter (PEG3) or longer (PEG5) variants, offering a starting point for optimizing oral bioavailability and tumor penetration . The amine handle permits straightforward coupling to diverse E3 ligase ligands and target protein binders.

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